molecular formula CH3Sn+3 B232008 Methyltin(3+) CAS No. 16408-15-4

Methyltin(3+)

Cat. No.: B232008
CAS No.: 16408-15-4
M. Wt: 133.74 g/mol
InChI Key: QBJAOJSMZSXHFD-UHFFFAOYSA-N
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Description

Methyltin(3+) compounds are organotin compounds where a tin atom is bonded to one or more methyl groups. These compounds are part of a broader class of organotin compounds, which have diverse applications in various industries. Methyltin(3+) compounds are particularly known for their use as stabilizers in the production of polyvinyl chloride (PVC) and other polymers, providing thermal stability and enhancing the material’s properties .

Scientific Research Applications

Methyltin(3+) compounds have numerous applications in scientific research and industry:

Mechanism of Action

While the exact mechanism of action for Methyltin(3+) is not clear, it’s known that methylphenidate (MPH) acts as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Safety and Hazards

Methyltin(3+) compounds are volatile and toxic . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and avoiding prolonged or repeated exposure .

Future Directions

The future directions of Methyltin(3+) research could involve the development of new methods for the sensitive and fast determination of trace levels of methyltin compounds in aqueous samples . Another potential direction could be the prediction of the enthalpy of evaporation of organic compounds at their normal boiling points .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltin(3+) compounds can be synthesized through several methods. One common approach involves the reaction of methyltin trichloride with various reagents. For example, methyltin trichloride can react with isooctyl mercaptoacetate in the presence of an inorganic alkaline substance, controlling the pH to 6-8 and maintaining the reaction temperature between 30-80°C . This method ensures a high yield and environmentally friendly process.

Industrial Production Methods: In industrial settings, methyltin(3+) compounds are often produced using large-scale reactors where methyltin trichloride is reacted with suitable reagents under controlled conditions. The process typically involves steps such as stirring, pH adjustment, and temperature control to ensure optimal reaction conditions and high product purity .

Chemical Reactions Analysis

Types of Reactions: Methyltin(3+) compounds undergo various chemical reactions, including:

    Oxidation: Methyltin(3+) compounds can be oxidized to form higher oxidation state tin compounds.

    Reduction: These compounds can be reduced to lower oxidation state tin compounds.

    Substitution: Methyltin(3+) compounds can participate in substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as oxygen or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be employed to replace the methyl group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methyltin oxides, while substitution reactions can produce a wide range of organotin derivatives .

Comparison with Similar Compounds

Methyltin(3+) compounds can be compared with other organotin compounds such as dimethyltin and trimethyltin:

    Dimethyltin: Contains two methyl groups bonded to the tin atom. It is also used as a stabilizer in PVC production but has different reactivity and stability compared to methyltin(3+).

    Trimethyltin: Contains three methyl groups bonded to the tin atom. It is known for its neurotoxic effects and is less commonly used in industrial applications.

Uniqueness: Methyltin(3+) compounds are unique due to their specific balance of stability and reactivity, making them highly effective as stabilizers in polymer production. Their ability to undergo various chemical reactions also makes them versatile intermediates in organic synthesis .

Properties

IUPAC Name

methyltin(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3.Sn/h1H3;/q;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJAOJSMZSXHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Sn+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017141
Record name Methyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16408-15-4
Record name Methyltin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016408154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOMETHYLTIN ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U64V227YY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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